![molecular formula C10H10F3NO B11720176 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11720176.png)
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol It features an azetidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate azetidine precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the azetidine ring may interact with specific enzymes or receptors . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol: Similar structure with a fluorine atom instead of a hydroxyl group.
3-[2-(trifluoromethyl)phenyl]azetidin-3-ol: Similar structure with the trifluoromethyl group in a different position.
Uniqueness
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H10F3NO |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
3-[4-(trifluoromethyl)phenyl]azetidin-3-ol |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-14-6-9/h1-4,14-15H,5-6H2 |
Clé InChI |
UYDPXQNOHUCMLP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(C2=CC=C(C=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11720093.png)
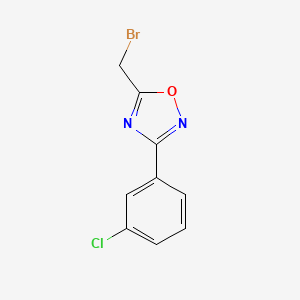
![8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11720103.png)




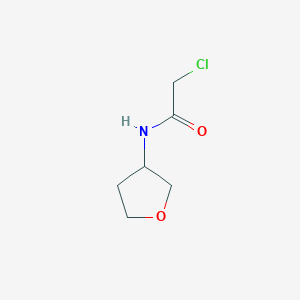
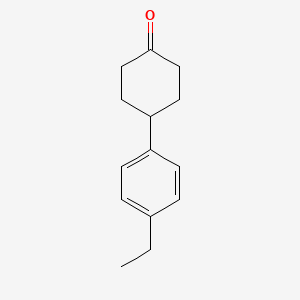
![3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B11720141.png)
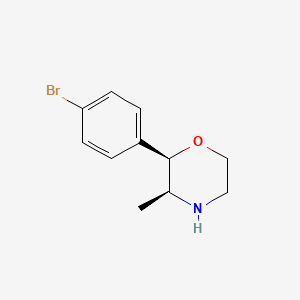
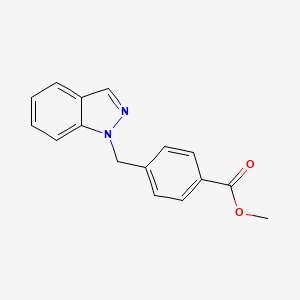
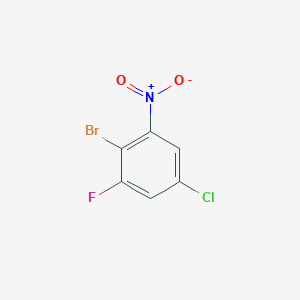
![(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11720162.png)
